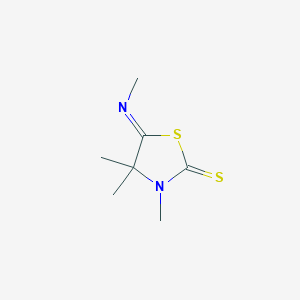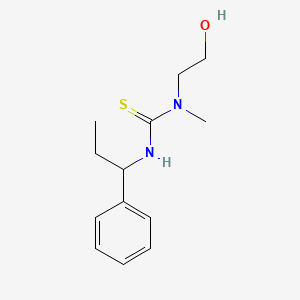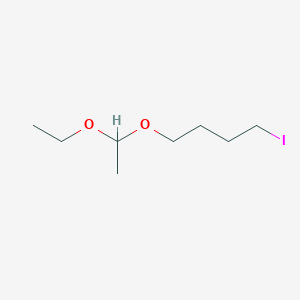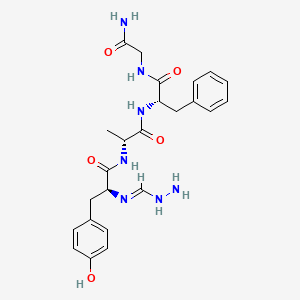
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group, which is a positively charged phosphorus atom bonded to four organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-chlorobut-2-ene with tributylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Bromo-3-chlorobut-2-ene+Tributylphosphine→(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the but-2-en-1-yl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while addition reactions can result in the formation of saturated compounds.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The pathways involved may include nucleophilic substitution, addition, and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Allyltributylphosphonium bromide
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to its specific combination of bromine, chlorine, and phosphonium groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
79443-81-5 |
|---|---|
Molekularformel |
C16H32Br2ClP |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
(4-bromo-3-chlorobut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C16H32BrClP.BrH/c1-4-7-11-19(12-8-5-2,13-9-6-3)14-10-16(18)15-17;/h10H,4-9,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QKRBUIKYAVGHQA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(CBr)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)


![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)







